molecular formula C9H10INO2 B14823762 3-Cyclopropoxy-2-iodo-6-methoxypyridine

3-Cyclopropoxy-2-iodo-6-methoxypyridine

Cat. No.: B14823762
M. Wt: 291.09 g/mol
InChI Key: YSOQVIGKEXVBRB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-6-methoxypyridine is a substituted pyridine derivative characterized by three distinct functional groups: a cyclopropoxy group at position 3, an iodine atom at position 2, and a methoxy group at position 4. This compound’s structural complexity arises from the interplay of steric and electronic effects introduced by these substituents. The iodine atom at position 2 enhances electrophilic substitution susceptibility, while the methoxy group at position 6 contributes electron-donating effects to the aromatic system. Though direct data on this compound are sparse in the provided evidence, its analogs and synthetic pathways offer insights into its properties .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-6-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

YSOQVIGKEXVBRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-6-methoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of the Iodine Atom: The iodine atom is introduced at the second position of the pyridine ring through an iodination reaction using reagents such as iodine and a suitable oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group is introduced at the sixth position through a methylation reaction using reagents such as methyl iodide and a base.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the third position through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Formation of 3-cyclopropoxy-2-substituted-6-methoxypyridine derivatives.

    Oxidation Reactions: Formation of 3-cyclopropoxy-2-iodo-6-formylpyridine or 3-cyclopropoxy-2-iodo-6-carboxypyridine.

    Reduction Reactions: Formation of 3-cyclopropoxy-2-iodo-6-methoxypiperidine.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-6-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy and methoxy groups may enhance its binding affinity and selectivity towards these targets, while the iodine atom may facilitate its detection and quantification in biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-cyclopropoxy-2-iodo-6-methoxypyridine with two structurally related pyridine derivatives documented in the literature. Key differences in substituent positions, electronic effects, and steric profiles are highlighted.

2-Iodo-6-methoxypyridine

Structure : Iodo (position 2), methoxy (position 6).
Key Properties :

  • Lacks the cyclopropoxy group, reducing steric hindrance.
  • The absence of a substituent at position 3 simplifies reactivity in electrophilic substitutions.
  • Documented in pyridine catalogs as a precursor for cross-coupling reactions due to the iodine atom’s versatility .

3-Iodo-2-methoxy-5-methylpyridine

Structure : Iodo (position 3), methoxy (position 2), methyl (position 5).
Key Properties :

  • Methyl and methoxy groups introduce moderate electron-donating effects.
  • The iodine at position 3 alters regioselectivity in substitution reactions compared to the target compound.
  • Reported in pyridine derivative catalogs but lacks the strained cyclopropoxy moiety .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features
This compound Cyclopropoxy (3), Iodo (2), Methoxy (6) C₉H₉INO₂ High steric demand at position 3; potential for unique ring-opening reactivity.
2-Iodo-6-methoxypyridine Iodo (2), Methoxy (6) C₆H₆INO Simplified structure; widely used in Suzuki-Miyaura couplings .
3-Iodo-2-methoxy-5-methylpyridine Iodo (3), Methoxy (2), Methyl (5) C₇H₈INO Methyl group enhances solubility; iodine position affects reactivity .

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